molecular formula C31H44Cl2 B12580116 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene CAS No. 470715-09-4

2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene

Cat. No.: B12580116
CAS No.: 470715-09-4
M. Wt: 487.6 g/mol
InChI Key: SNAGGTJGCSYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two chloromethyl groups at the 2 and 7 positions and two octyl groups at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene typically involves the chloromethylation of 9,9-dioctylfluorene. This process can be carried out using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is 2,7-dimethyl-9,9-dioctyl-9H-fluorene.

Scientific Research Applications

2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used to study the interactions between organic molecules and biological systems.

    Industry: The compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The octyl groups provide hydrophobic characteristics, which can influence the compound’s interactions with other molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene core instead of a fluorene core.

    2,7-Bis(bromomethyl)-9,9-dioctyl-9H-fluorene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

    9,9-Dioctyl-2,7-dimethylfluorene: Similar structure but with methyl groups instead of chloromethyl groups.

Uniqueness

2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is unique due to the presence of both chloromethyl and octyl groups on the fluorene core. This combination of functional groups provides a balance of reactivity and hydrophobicity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

470715-09-4

Molecular Formula

C31H44Cl2

Molecular Weight

487.6 g/mol

IUPAC Name

2,7-bis(chloromethyl)-9,9-dioctylfluorene

InChI

InChI=1S/C31H44Cl2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-22H,3-14,19-20,23-24H2,1-2H3

InChI Key

SNAGGTJGCSYKFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.